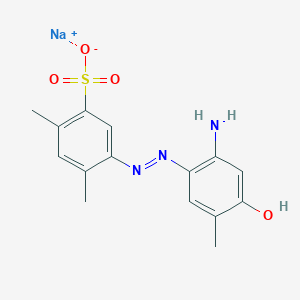
TRC-19
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRC-19 is a potent and selective inhibitor of Toxoplasma gondii dihydrofolate reductase. This compound showed an IC50 of 9 nM and 89-fold selectivity in favor of Toxoplasma gondii DHFR. TS-DHFR an attractive target for pharmacologic intervention. Thus, competitive inhibition of the DHFR domain has been used extensively in the clinic for the treatment of parasitic infections, including toxoplasmosis.
Applications De Recherche Scientifique
Methods of Inactivation for Biological Assays
Researchers have been actively exploring methods to inactivate SARS-CoV-2, which causes COVID-19, for safe use in lower-containment labs. Successful inactivation methods include incubation at 80°C, various detergents, Trizol reagents, and UV energies, allowing for safer downstream biological assays (Patterson et al., 2020).
National COVID Cohort Collaborative (N3C)
The N3C is a collaborative project analyzing patient-level data from multiple centers to address COVID-19 challenges. This effort facilitates sharing and harmonizing individual-level clinical data for analytics, overcoming technical and regulatory barriers (Haendel et al., 2020).
Biomarkers in COVID-19 Progression
Research on biomarkers associated with COVID-19 progression focuses on identifying effective laboratory markers for patient classification and prompt treatment. Studies highlight systemic vasculitis and cytokine-mediated coagulation disorders as key factors in severe complications (Ponti et al., 2020).
Viral-Related Tools Against SARS-CoV-2
Innovative viral-based tools, including viral-vector vaccines, bacteriophages for antibody identification, and CRISPR-Cas technology for diagnosis and potential treatment, are being researched to combat COVID-19 (Fernández-García et al., 2020).
Bioinformatics in COVID-19 Research
Advancements in bioinformatics have significantly contributed to understanding SARS-CoV-2 and developing COVID-19 vaccines. This includes high-throughput technologies, databases, and software tools for analyzing host–virus interactions (Cannataro & Harrison, 2021).
MIT Toxicogenomics Research Program
The MIT Toxicogenomics Research Program, part of the Toxicogenomics Research Consortium (TRC), focuses on the effects of alkylating agents, contributing significantly to the field of toxicogenomics (Eubanks, 2005).
Tanreqing Capsule in COVID-19 Treatment
A study on Tanreqing Capsule (TRQC) shows its potential therapeutic benefits in reducing the negative conversion time of nucleic acid in COVID-19 patients, with possible immune system improvements (Zhang et al., 2020).
COVIDomics in COVID-19
COVIDomics, involving proteomics and metabolomics studies, aims to identify common signatures in proteins, metabolites, and pathways dysregulated in COVID-19. This multiomics perspective could lead to new therapeutic solutions (Costanzo et al., 2022).
Propriétés
Formule moléculaire |
C20H22N6 |
|---|---|
Poids moléculaire |
346.438 |
SMILES |
NC1=C(N2CCN(C3=CC(C4=CC=CC=C4)=CC=C3)CC2)C=NC(N)=N1 |
Apparence |
Solid powder |
Synonymes |
TRC-19; TRC 19; TRC19.; 5-(4-([1,1/'-biphenyl]-3-yl)piperazin-1-yl)pyrimidine-2,4-diamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B1150109.png)

